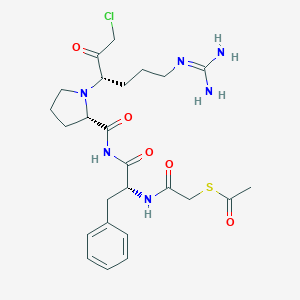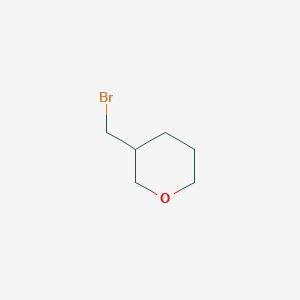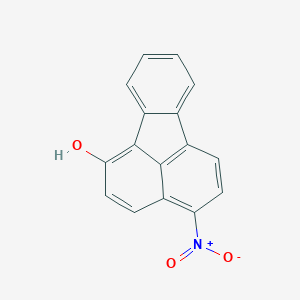
o-Tolylacetyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Tolylacetyl-coenzyme A (o-Tolylacetyl-CoA) is a biochemical compound that plays a crucial role in the metabolism of certain amino acids and fatty acids in living organisms. It is a derivative of coenzyme A, which is involved in several metabolic pathways in the body. The compound has gained significant attention in scientific research due to its potential applications in the treatment of various metabolic disorders.
Wirkmechanismus
The mechanism of action of o-Tolylacetyl-CoA involves its role in the metabolism of certain amino acids and fatty acids. The compound is involved in the breakdown of these molecules, which results in the production of energy. It also plays a crucial role in the synthesis of certain molecules, including cholesterol and fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of o-Tolylacetyl-CoA are numerous. The compound is involved in several metabolic pathways, including the breakdown of amino acids and fatty acids, as well as the synthesis of cholesterol and fatty acids. It has been found to play a critical role in the regulation of blood sugar levels, making it an essential component in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using o-Tolylacetyl-CoA in lab experiments include its availability and ease of synthesis. The compound can be synthesized using chemical or enzymatic methods, making it readily available for use in experiments. However, the limitations of using o-Tolylacetyl-CoA in lab experiments include its instability and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on o-Tolylacetyl-CoA. One potential area of research is the development of new methods for synthesizing the compound, which could lead to improved efficiency and reduced toxicity. Another area of research is the investigation of the compound's potential applications in the treatment of metabolic disorders, including diabetes and obesity. Additionally, research could be conducted to explore the potential use of o-Tolylacetyl-CoA in the development of new drugs for the treatment of these disorders.
Synthesemethoden
The synthesis of o-Tolylacetyl-CoA can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing o-Tolylacetyl-CoA is through chemical synthesis, which involves the reaction of toluene with acetyl-CoA in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
O-Tolylacetyl-CoA has been extensively studied for its potential applications in scientific research. It has been found to play a critical role in the metabolism of certain amino acids and fatty acids, making it an essential component in several metabolic pathways. The compound has been studied for its potential applications in the treatment of metabolic disorders such as diabetes, obesity, and metabolic syndrome.
Eigenschaften
CAS-Nummer |
124924-91-0 |
|---|---|
Molekularformel |
C30H44N7O17P3S |
Molekulargewicht |
899.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
CKDWRFBMURSRHQ-FUEUKBNZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyme |
2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)



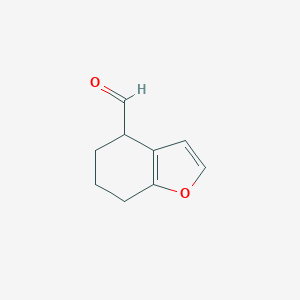


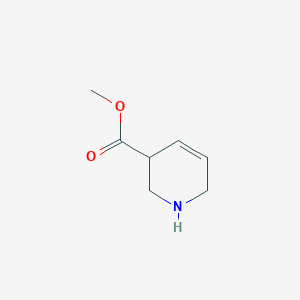
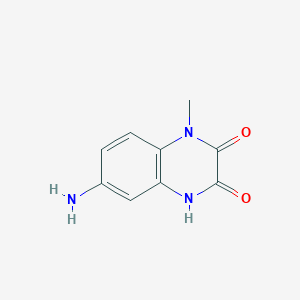
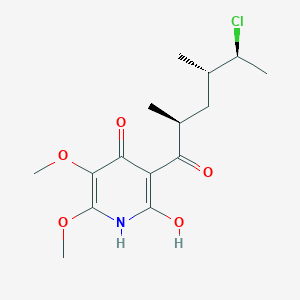
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
